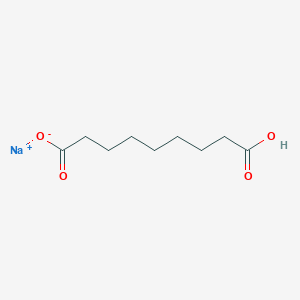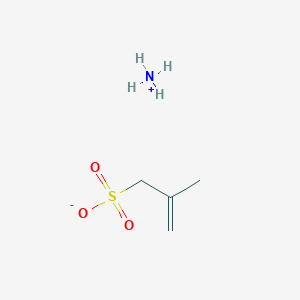
Benzaldehyde, (4,6-dimethyl-3-pyridazinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, (4,6-dimethyl-3-pyridazinyl)hydrazone is a chemical compound used in scientific research for various purposes. It is commonly known as DMPhH and is a yellow crystalline solid. This compound has been used in different fields of research, including biology, chemistry, and medicine. In
Mecanismo De Acción
DMPhH is a bidentate ligand that can coordinate with metal ions. The coordination of DMPhH with metal ions is dependent on the pH of the solution. The mechanism of action of DMPhH is based on the chelation of metal ions. DMPhH can chelate with different metal ions, including copper, nickel, and zinc.
Efectos Bioquímicos Y Fisiológicos
DMPhH has been shown to have various biochemical and physiological effects. In biological systems, DMPhH can interact with metal ions and affect their functions. DMPhH has been shown to inhibit the activity of copper-containing enzymes, such as superoxide dismutase and cytochrome c oxidase. DMPhH has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPhH has several advantages for lab experiments. It is a stable compound that can be easily synthesized. DMPhH is also a fluorescent probe that can be used to detect metal ions in biological systems. However, DMPhH has some limitations. It can only chelate with certain metal ions, and the chelation is dependent on the pH of the solution. DMPhH can also be toxic to cells at high concentrations.
Direcciones Futuras
DMPhH has several future directions for scientific research. It can be used to synthesize new metal complexes with different properties. DMPhH can also be used to develop new fluorescent probes for the detection of metal ions in biological systems. In addition, DMPhH can be used to study the role of metal ions in biological processes, such as oxidative stress and apoptosis.
Conclusion:
In conclusion, DMPhH is a chemical compound that has been used in various scientific research applications. It is commonly used as a ligand in coordination chemistry and is used to synthesize metal complexes. DMPhH has been shown to have various biochemical and physiological effects. It can interact with metal ions and affect their functions. DMPhH has several advantages for lab experiments, but it also has some limitations. DMPhH has several future directions for scientific research, including the development of new fluorescent probes and the study of metal ions in biological processes.
Métodos De Síntesis
DMPhH can be synthesized by reacting benzaldehyde and 4,6-dimethyl-3-pyridazinecarboxylic acid hydrazide in the presence of acetic acid and glacial acetic acid. The reaction is carried out at a temperature of 80-85°C for 4-5 hours. The resulting product is then recrystallized from ethanol to obtain pure DMPhH.
Aplicaciones Científicas De Investigación
DMPhH has been used in various scientific research applications. It is commonly used as a ligand in coordination chemistry and is used to synthesize metal complexes. DMPhH is also used as a reagent in organic synthesis and is used to synthesize different organic compounds. In addition, DMPhH has been used in biological research as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
17258-28-5 |
|---|---|
Nombre del producto |
Benzaldehyde, (4,6-dimethyl-3-pyridazinyl)hydrazone |
Fórmula molecular |
C13H14N4 |
Peso molecular |
226.28 g/mol |
Nombre IUPAC |
N-[(Z)-benzylideneamino]-4,6-dimethylpyridazin-3-amine |
InChI |
InChI=1S/C13H14N4/c1-10-8-11(2)15-17-13(10)16-14-9-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,17)/b14-9- |
Clave InChI |
CJJLORKREXVXFA-ZROIWOOFSA-N |
SMILES isomérico |
CC1=CC(=NN=C1N/N=C\C2=CC=CC=C2)C |
SMILES |
CC1=CC(=NN=C1NN=CC2=CC=CC=C2)C |
SMILES canónico |
CC1=CC(=NN=C1NN=CC2=CC=CC=C2)C |
Sinónimos |
Benzaldehyde 4,6-dimethyl-3-pyridazinyl hydrazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Tricyclo[4.3.0.0~3,8~]nonane](/img/structure/B95573.png)


![Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]](/img/structure/B95580.png)
![3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B95581.png)
